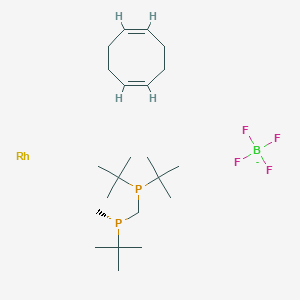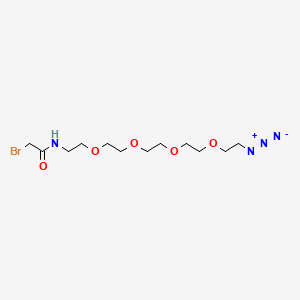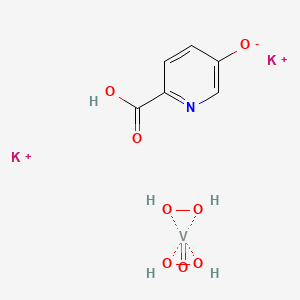
(S)-TCFP-Rh
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-TCFP-Rh is a chiral organometallic compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a rhodium metal center coordinated to a chiral ligand, which imparts specific stereochemical properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-TCFP-Rh typically involves the coordination of a chiral ligand to a rhodium precursor. One common method involves the use of a rhodium chloride dimer as the starting material, which is reacted with the chiral ligand under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The resulting complex is then purified using chromatographic techniques to obtain the desired this compound compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving the desired stereochemistry and purity of the final product.
化学反応の分析
Types of Reactions
(S)-TCFP-Rh undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands coordinated to the rhodium center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield rhodium(III) complexes, while reduction reactions may produce rhodium(I) species. Substitution reactions result in the formation of new rhodium-ligand complexes.
科学的研究の応用
(S)-TCFP-Rh has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic transformations, including asymmetric hydrogenation and hydroformylation reactions.
Biology: The compound has been studied for its potential use in bioinorganic chemistry, particularly in the development of metal-based drugs.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with biological molecules and inhibit tumor growth.
Industry: this compound is used in the synthesis of fine chemicals and pharmaceuticals, where its chiral properties are particularly valuable.
作用機序
The mechanism by which (S)-TCFP-Rh exerts its effects involves the coordination of the rhodium center to various substrates, facilitating their transformation through catalytic processes. The chiral ligand plays a crucial role in determining the stereochemistry of the products formed. Molecular targets and pathways involved in its action include interactions with enzymes and other biological macromolecules, leading to specific biochemical outcomes.
類似化合物との比較
Similar Compounds
®-TCFP-Rh: The enantiomer of (S)-TCFP-Rh, which has similar properties but different stereochemistry.
Rhodium(III) chloride: A common rhodium precursor used in the synthesis of various rhodium complexes.
Rhodium(I) carbonyl chloride: Another rhodium complex with distinct reactivity and applications.
Uniqueness
This compound is unique due to its chiral nature, which imparts specific stereochemical properties that are valuable in asymmetric synthesis. Its ability to catalyze a wide range of reactions with high selectivity makes it a versatile and valuable compound in both research and industrial applications.
特性
分子式 |
C22H44BF4P2Rh- |
|---|---|
分子量 |
560.2 g/mol |
IUPAC名 |
(1Z,5Z)-cycloocta-1,5-diene;ditert-butyl-[[tert-butyl(methyl)phosphanyl]methyl]phosphane;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C14H32P2.C8H12.BF4.Rh/c1-12(2,3)15(10)11-16(13(4,5)6)14(7,8)9;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h11H2,1-10H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t15-;;;/m1.../s1 |
InChIキー |
CRUGJRKRRYVPDF-JMJDVLNDSA-N |
異性体SMILES |
[B-](F)(F)(F)F.CC([P@@](CP(C(C)(C)C)C(C)(C)C)C)(C)C.C1/C=C\CC/C=C\C1.[Rh] |
正規SMILES |
[B-](F)(F)(F)F.CC(C)(C)P(C)CP(C(C)(C)C)C(C)(C)C.C1CC=CCCC=C1.[Rh] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-hydroxy-4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]acetic acid](/img/structure/B13711329.png)

![6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-8-carboxylic acid](/img/structure/B13711338.png)


![1-[(2,2,2-Trifluoroethoxy)methyl]pyrazole-3-boronic Acid](/img/structure/B13711349.png)
![3-amino-6-azaniumylidene-9-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B13711356.png)







